molecular formula C5H9NO3 B078402 2-Methyl-2-nitro-3-butanone CAS No. 13292-96-1

2-Methyl-2-nitro-3-butanone

Cat. No. B078402
CAS RN: 13292-96-1
M. Wt: 131.13 g/mol
InChI Key: CJWRADLQSDZJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-nitro-3-butanone (MNB) is a synthetic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MNB is a yellow crystalline solid with a molecular weight of 161.12 g/mol and a melting point of 69-70°C. It is a versatile compound that finds its use in several chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

2-Methyl-2-nitro-3-butanone acts as a nitroalkene, which undergoes Michael addition reactions with nucleophiles, such as thiols, amines, and carbanions. The Michael addition reaction proceeds through the formation of a covalent bond between the nucleophile and the β-carbon of the nitroalkene. This reaction is highly selective and occurs under mild reaction conditions. 2-Methyl-2-nitro-3-butanone also undergoes reduction reactions to form 2-methyl-3-butanone, which is an important intermediate in organic synthesis.

Biochemical And Physiological Effects

2-Methyl-2-nitro-3-butanone has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Methyl-2-nitro-3-butanone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been reported to have anti-viral activity against several viruses, such as herpes simplex virus and influenza virus. 2-Methyl-2-nitro-3-butanone has also been shown to exhibit insecticidal activity against several insect species.

Advantages And Limitations For Lab Experiments

2-Methyl-2-nitro-3-butanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It undergoes selective reactions with nucleophiles, which allows for the synthesis of complex molecules with high selectivity. 2-Methyl-2-nitro-3-butanone has a high yield and is cost-effective, which makes it an attractive reagent for large-scale synthesis. However, 2-Methyl-2-nitro-3-butanone also has certain limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. The reaction conditions for the synthesis of 2-Methyl-2-nitro-3-butanone need to be carefully optimized to obtain a high yield. 2-Methyl-2-nitro-3-butanone is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of 2-Methyl-2-nitro-3-butanone in scientific research. One direction is the synthesis of new anti-cancer drugs that exhibit high selectivity and low toxicity. 2-Methyl-2-nitro-3-butanone can also be used in the synthesis of new anti-inflammatory drugs that exhibit improved efficacy and reduced side effects. Another direction is the synthesis of new insecticides that exhibit high selectivity and low toxicity. 2-Methyl-2-nitro-3-butanone can also be used in the synthesis of new fragrances that exhibit improved stability and longevity. Overall, the versatile applications of 2-Methyl-2-nitro-3-butanone make it an important compound for use in scientific research.

Synthesis Methods

2-Methyl-2-nitro-3-butanone can be synthesized by the reaction of 2-methyl-3-butanone with nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of a nitrate ester intermediate, which is then hydrolyzed to form 2-Methyl-2-nitro-3-butanone. The yield of 2-Methyl-2-nitro-3-butanone can be improved by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time.

Scientific Research Applications

2-Methyl-2-nitro-3-butanone has been extensively used in scientific research due to its diverse applications. It finds its use as a reagent in the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. 2-Methyl-2-nitro-3-butanone is also used in the synthesis of agrochemicals, such as herbicides and insecticides. It is an important intermediate in the synthesis of fragrances, such as musk and ambergris. 2-Methyl-2-nitro-3-butanone also finds its use as a precursor in the synthesis of nitroalkenes and nitroalkanes, which are important building blocks in organic synthesis.

properties

CAS RN

13292-96-1

Product Name

2-Methyl-2-nitro-3-butanone

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

3-methyl-3-nitrobutan-2-one

InChI

InChI=1S/C5H9NO3/c1-4(7)5(2,3)6(8)9/h1-3H3

InChI Key

CJWRADLQSDZJDR-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(C)(C)[N+](=O)[O-]

synonyms

2-Butanone, 3-methyl-3-nitro- (7CI,8CI,9CI)

Origin of Product

United States

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